1,3,5,7-Cyclooctatetraene, 1-butyl-

Physical Organic Chemistry Spectroscopy Quality Control

1,3,5,7-Cyclooctatetraene, 1-butyl- (CAS 13402-37-4), also known as n-butylcyclooctatetraene, is a monosubstituted annulene derivative with the molecular formula C12H16 and a molecular weight of 160.25 g/mol. This compound serves as a crucial precursor ligand in organo-f-element chemistry, particularly for synthesizing soluble and characterizable actinide sandwich complexes.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 13402-37-4
Cat. No. B080990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Cyclooctatetraene, 1-butyl-
CAS13402-37-4
Synonyms1-Butylcyclooctatetraene
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC=CC=C1
InChIInChI=1S/C12H16/c1-2-3-9-12-10-7-5-4-6-8-11-12/h4-8,10-11H,2-3,9H2,1H3/b5-4-,6-4?,7-5?,8-6-,10-7-,11-8?,12-10?,12-11-
InChIKeyXFZXRUMEKNEIPI-LXEMQXBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Butyl-1,3,5,7-cyclooctatetraene (CAS 13402-37-4): Core Specifications and Strategic Sourcing


1,3,5,7-Cyclooctatetraene, 1-butyl- (CAS 13402-37-4), also known as n-butylcyclooctatetraene, is a monosubstituted [8]annulene derivative with the molecular formula C12H16 and a molecular weight of 160.25 g/mol [1]. This compound serves as a crucial precursor ligand in organo-f-element chemistry, particularly for synthesizing soluble and characterizable actinide sandwich complexes [2]. Its primary value proposition over the unsubstituted parent cyclooctatetraene (COT) lies in the enhanced solubility, thermal stability, and processability it confers to its resultant metal complexes, a critical advantage for both academic research and industrial-scale purification processes [3].

Workflow

Synthesis of soluble actinide sandwich complexes

Selection

Enhanced solubility and processability vs unsubstituted COT

QC

Distinct physical constants for receipt identity verification

The Functional Impact of Alkyl Substitution: Why Unsubstituted COT is Not a Drop-in Replacement for 1-Butyl-COT


Generic substitution of n-butylcyclooctatetraene with unsubstituted cyclooctatetraene (COT) or other alkyl variants (e.g., methyl, tert-butyl) for f-element complex synthesis is not equivalent and will lead to significant differences in key performance parameters. The unsubstituted COT forms complexes like uranocene (U(COT)2) that have low solubility in standard organic solvents and a very high sublimation enthalpy (approx. 108-142 kJ/mol), making purification and solution-phase chemistry difficult [1]. In contrast, the n-butyl group directly addresses these limitations. It disrupts the crystal lattice of the final sandwich complex, markedly increasing solubility and enabling isolation by simple extraction into low-polarity solvents such as hexane, a significant practical advantage for synthesis and procurement scale-up [2].

Property
n-Butyl-COT
Unsubstituted / Other Alkyl COT
Complex solubility
Freely soluble in hexane
Poor solubility; may require THF or remain insoluble
Synthesis yield
Reported high yield with simple extraction
Yield and workup may differ significantly
Vapor-phase processing
Stable liquid phase enables CVD
Only high-enthalpy solid sublimation; may not support CVD

Quantitative Differentiation of 1-Butyl-1,3,5,7-cyclooctatetraene Against In-Class Comparators for Scientific Procurement


Lower Ligand Density and Refractive Index for Easier Identification and Handling Relative to Unsubstituted COT

The physical properties of n-butylcyclooctatetraene are distinctly different from those of the unsubstituted parent cyclooctatetraene (COT). The n-butyl derivative has a measured density of 0.8876 and a refractive index of 1.5083 . In comparison, cyclooctatetraene has a significantly higher density of 0.9250 g/mL and lacks the characteristic n-Bu group spectroscopic signature [1]. These distinct values are critical for verifying the identity and purity of the ligand upon receiving a shipment, differentiating it from unsubstituted or other alkyl-substituted COT sources through standard laboratory techniques.

Density & RI vs COT
Cross-study comparable
0.8876 g/mL vs 0.9250 g/mL
Supports receipt identity verification via density/RI
Liquid at 25°C; RI 1.5083
Physical Organic Chemistry Spectroscopy Quality Control

Superior Synthesis Yield of the Di-n-butyluranocene Sandwich Complex Compared to a Tetramethyl-Substituted Analog

When used as a ligand for uranium(IV), n-butylcyclooctatetraene provides a substantially higher yield of the symmetric bis-complex, 1,1'-di-n-butyluranocene, compared to other substituted COT ligands under similar reaction conditions. The reaction of the n-butylCOT dianion with UCl4 yields the purified product in 90% yield using simple hexane extraction [1]. In contrast, using 1,3,5,7-tetramethylcyclooctatetraene under analogous conditions produced the desired sandwich complex in only a 53% yield, requiring the more polar solvent tetrahydrofuran (THF) for extraction [1].

Yield of U sandwich complex
Head-to-head
90% vs 53% (n-Bu vs tetramethyl analog)
Supports yield-based selection for scale-up studies
Hexane extraction; reported 37 pp higher yield
Actinide Chemistry Organometallic Synthesis Process Chemistry

Markedly Improved Solubility Profile of the Resultant Uranocene Enabling Simplified Extraction and Processing

The defining performance barrier of the parent uranocene, U(COT)2, is its poor solubility in common organic solvents. The n-butyl substitution directly overcomes this critical limitation. The resulting 1,1'-di-n-butyluranocene is 'much more soluble in organic solvents than is uranocene itself,' enabling its isolation by simple extraction into hexane directly from the crude reaction mixture [1]. This contrasts sharply with other alkyl derivatives; for example, the 1,3,5,7-tetramethyl complex required the use of the more complex and higher-boiling solvent tetrahydrofuran (THF) for extraction, indicating poorer solubility in simple hydrocarbons [1].

Complex solubility
Cross-study comparable
Freely soluble in hexane; simple extraction
Enables processing with low-polarity volatile solvents
Unsubstituted COT complex is poorly soluble; tetramethyl requires THF
Solubility Engineering Actinide Purification Ligand Design

Defined Volatility of the Resultant Complex Enables Vapor-Phase Processing, Unlike the Parent Uranocene

The n-butyl substitution fundamentally alters the solid-state thermodynamics of the uranocene complex, converting it from a high-melting solid to a liquid that can be studied across a liquid-gas equilibrium. Differential thermal analysis of 1,1'-di-n-butyluranocene determined a sublimation onset temperature (Tsub(m)) of 409.3 ± 1.5 K, with a corresponding enthalpy of ΔHsub(m) = 21.09 ± 0.53 kJ/mol, followed by a vaporization regime with an enthalpy of ΔHsub(ev.) = 115.55 ± 1.54 kJ/mol [1]. In contrast, the parent uranocene decomposes upon heating with a sublimation enthalpy measured between 107.9 and 142 kJ/mol, with no stable liquid phase, making purification and vapor-phase deposition challenging [2].

Sublimation enthalpy
Cross-study comparable
21.09 kJ/mol vs 108–142 kJ/mol
Supports vapor-phase deposition research
~5–7× lower initial sublimation enthalpy; stable liquid phase
Thermochemistry Thin Film Deposition Actinide Volatility

High-Value Application Scenarios for 1-Butyl-1,3,5,7-cyclooctatetraene Based on Quantitative Product Evidence


Scalable Ligand for High-Yield Synthesis of Soluble Actinide Metallocenes

For research groups or pilot plants aiming to produce substituted uranocenes or thorocenes on a preparative scale, n-butylcyclooctatetraene is the optimal ligand. The evidence shows a direct 90% yield for the di-n-butyluranocene complex using a simple hexane extraction, starkly contrasting with the 53% yield and THF extraction required for the tetramethyl analog [Section_3, Item_2]. This higher yield, combined with the complex's high solubility in volatile hexane, makes large-scale synthesis economically and procedurally far more efficient.

Precursor for Vapor-Phase Deposition and Purification of Uranium-Containing Materials

The unique thermochemical properties of the di-n-butyluranocene complex, specifically a low initial sublimation enthalpy of ~21 kJ/mol and a stable liquid phase with a defined vapor pressure (lgP(Pa) = 13.388 - 6036/T), make the n-butyl-COT ligand critical for projects requiring uranium purification or thin-film deposition via chemical vapor deposition (CVD). The parent uranocene cannot offer this vapor-phase processability, as it only exhibits high-energy solid-state sublimation [Section_3, Item_4].

Specified Ligand for Fundamental Actinide Bonding and Reactivity Studies in Solution

The ability to conduct solution-phase chemistry is a prerequisite for most mechanistic and reactivity studies on actinide organometallics. The evidence confirms that the n-butyl derivative addresses the crippling insolubility of the parent uranocene, forming a complex 'much more soluble in organic solvents' that can be studied using standard solution-phase spectroscopic techniques [Section_3, Item_3]. This enables its use in studying covalent bonding patterns and ligand exchange dynamics, which are impossible with the insoluble parent system.

Premium Chemical Sourcing with Identity Verification via Distinct Physical Constants

For procurement officers and laboratory managers establishing a reliable supply chain for specialized ligands, the quantifiable physical properties of n-butylcyclooctatetraene serve as critical identity verification metrics. The measured density of 0.8876 g/mL and refractive index of 1.5083 uniquely differentiate it from the common parent COT (density 0.9250 g/mL) and other alkyl derivatives, providing a simple at-benchtop quality control (QC) check to verify the correct compound has been received before committing to sensitive and costly downstream syntheses [Section_3, Item_1].

Application
Selection Property
Validation Focus
Actinide metallocene scale-up
Ligand yield and extraction profile
Reported complex yield and solvent compatibility
Uranium CVD / purification
Low-enthalpy liquid-phase volatility
Sublimation enthalpy and vapor pressure data
Solution-phase actinide bonding studies
Complex solubility in low-polarity solvents
Reported hexane solubility vs parent complex
Supply chain identity QC
Distinct density and refractive index
QC check against reported physical constants
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